
2-Chloro-4,6-difluoro-3-methylbenzonitrile
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Overview
Description
2-Chloro-4,6-difluoro-3-methylbenzonitrile is an organic compound with the molecular formula C8H4ClF2N. It is a derivative of benzonitrile, characterized by the presence of chlorine, fluorine, and methyl groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-difluoro-3-methylbenzonitrile typically involves the introduction of chlorine, fluorine, and methyl groups onto a benzonitrile core. One common method involves the reaction of 2-chloro-4,6-difluoro-3-methylbenzaldehyde with a suitable nitrile source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-difluoro-3-methylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .
Scientific Research Applications
2-Chloro-4,6-difluoro-3-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-difluoro-3-methylbenzonitrile depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-difluorobenzonitrile
- 2-Chloro-3-methylbenzonitrile
- 4,6-Difluoro-3-methylbenzonitrile
Uniqueness
2-Chloro-4,6-difluoro-3-methylbenzonitrile is unique due to the specific combination of chlorine, fluorine, and methyl groups on the benzonitrile core. This unique structure imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-chloro-4,6-difluoro-3-methylbenzonitrile, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via halogen-directed cyanation or nucleophilic aromatic substitution. For example:
- Halogen Exchange : React 2,4,6-trifluoro-3-methylbenzonitrile with Cl⁻ under Cu(I) catalysis (e.g., CuCN) at 80–100°C in DMF .
- Nitrile Introduction : Use a Pd-catalyzed cyanation of a pre-halogenated benzene derivative (e.g., Suzuki-Miyaura coupling with a boronic ester containing methyl and halogens) .
Key Factors : - Temperature >80°C improves Cl/F exchange efficiency but risks decomposition.
- Solvent polarity (DMF vs. THF) affects reaction kinetics and byproduct formation.
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
Methodological Answer:
- NMR :
- IR : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and 1600–1500 cm⁻¹ (C-F/C-Cl vibrations) .
- Mass Spectrometry : Molecular ion peak at m/z 187.58 (C₈H₄ClF₂N⁺) with fragments at m/z 152 (loss of Cl) and 133 (loss of CN) .
Intermediate-Level Questions
Q. What are the primary applications of this compound in medicinal chemistry?
Methodological Answer: This compound serves as a key intermediate for:
- Antimicrobial Agents : Functionalization at the nitrile group (e.g., conversion to tetrazoles) enhances binding to bacterial enzymes .
- Kinase Inhibitors : The chloro and fluoro substituents enable π-stacking with ATP-binding pockets. Optimize substituent positions via molecular docking (e.g., AutoDock Vina) to improve selectivity .
Validation : Use in vitro assays (e.g., MIC for antimicrobial activity) paired with HPLC purity checks (>95%) .
Q. How does the electronic environment of the benzene ring influence reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing Cl, F, and CN groups deactivate the ring, directing electrophilic substitution to the meta position. For Pd-catalyzed couplings:
- Suzuki-Miyaura : Use electron-deficient boronic acids and Pd(PPh₃)₄ in polar aprotic solvents (e.g., DMSO) at 100°C .
- Buchwald-Hartwig Amination : Activate with XPhos precatalyst and Cs₂CO₃ to overcome deactivation .
Tip : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1) to detect intermediates.
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) from different sources be resolved?
Methodological Answer: Contradictions often arise from solvent effects or impurities. To resolve:
- Standardize Conditions : Acquire NMR in deuterated DMSO or CDCl₃ and compare with computed spectra (e.g., DFT at B3LYP/6-31G* level) .
- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing F/Cl coupling effects) .
Case Study : A reported ¹H NMR shift at 7.2 ppm in DMSO-d₆ may shift to 7.4 ppm in CDCl₃ due to solvent polarity .
Q. What mechanistic insights explain unexpected byproducts in halogen-exchange reactions?
Methodological Answer: Byproducts (e.g., dihalogenated analogs) arise from:
- Radical Pathways : Trace O₂ or light exposure generates Cl· radicals, leading to over-substitution. Mitigate with degassed solvents and dark conditions .
- Steric Effects : The methyl group hinders substitution at C3, favoring C4/C6 positions. Computational modeling (Gaussian 16) predicts activation energies for competing pathways .
Validation : Use LC-MS to identify byproducts and optimize catalyst loading (e.g., reduce CuCN from 10 mol% to 5 mol%) .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Methodological Answer:
- Accelerated Stability Studies :
- pH Stability : Incubate in buffers (pH 2–12) at 25°C for 24h; analyze degradation via HPLC (C18 column, 1 mL/min, 220 nm) .
- Thermal Stability : Heat at 40–80°C for 48h; monitor using TGA-DSC to detect melting point shifts or decomposition exotherms .
Key Finding : The compound is stable at pH 5–9 and <60°C but hydrolyzes to carboxylic acid at pH >10 .
Properties
Molecular Formula |
C8H4ClF2N |
---|---|
Molecular Weight |
187.57 g/mol |
IUPAC Name |
2-chloro-4,6-difluoro-3-methylbenzonitrile |
InChI |
InChI=1S/C8H4ClF2N/c1-4-6(10)2-7(11)5(3-12)8(4)9/h2H,1H3 |
InChI Key |
PMDNLGFQJQJMMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1F)F)C#N)Cl |
Origin of Product |
United States |
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